

in vitro and in vivo applications of 3-(methoxymethoxy)-1,2-thiazole

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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

Cat. No.: B6184927

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Application Notes and Protocols for Thiazole Derivatives

A comprehensive search of scientific literature and patent databases did not yield any specific information, experimental data, or protocols for the compound **3-(methoxymethoxy)-1,2-thiazole**. Therefore, detailed application notes and protocols for this specific molecule cannot be provided.

However, the broader class of thiazole derivatives has been extensively studied and has shown a wide range of biological activities. Thiazole-containing compounds are present in numerous FDA-approved drugs and experimental therapeutic agents. The applications of thiazole derivatives are diverse, with significant research focused on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.^{[1][2][3]}

This document provides a general overview of the in vitro and in vivo applications of thiazole derivatives, drawing from the available literature on various analogs. The protocols and data presented are for representative thiazole compounds and are intended to serve as a guide for researchers interested in the potential applications of novel thiazole derivatives like **3-(methoxymethoxy)-1,2-thiazole**.

In Vitro Applications of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential in various in vitro assays, primarily targeting cancer cell lines and microbial pathogens.

Anticancer Activity

A prominent application of thiazole derivatives is in cancer research, where they have been shown to inhibit the proliferation of various cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

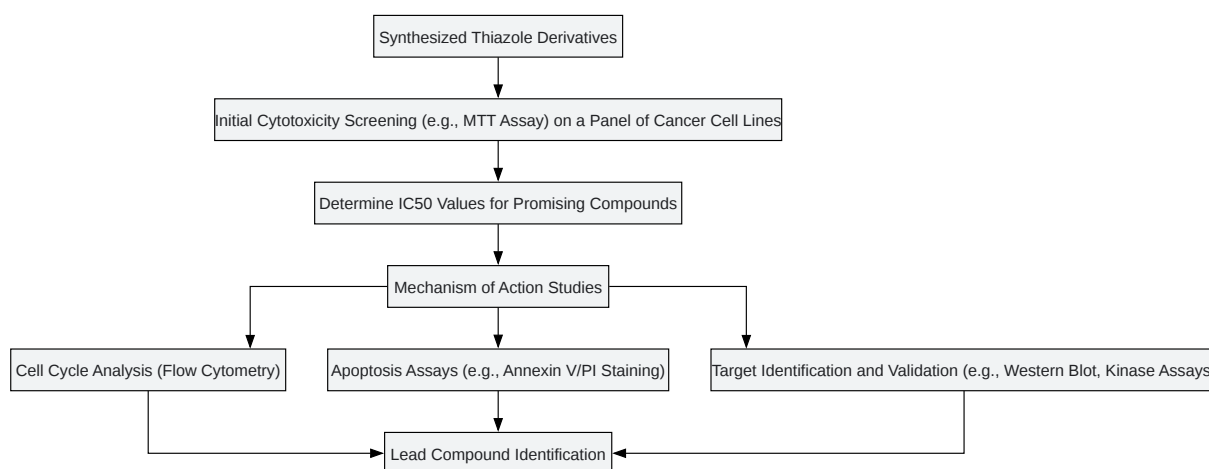
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Substituted Thiazole-4[5H]-ones	MCF-7 (Breast)	2.57 ± 0.16	[4]
Substituted Thiazole-4[5H]-ones	HepG2 (Liver)	7.26 ± 0.44	[4]
PI3K/mTOR Dual Inhibitors	Leukemia HL-60(TB)	Not specified	[5]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles	Melanoma	0.021 - 0.071	[8]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles	Prostate Cancer	0.021 - 0.071	[8]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines	Various	Not specified	[7]
Thiazole-fused Androstene Derivatives	Melanoma	Low concentrations	[9]

This protocol outlines a common method for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test thiazole derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for In Vitro Anticancer Screening



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Caption: Workflow for identifying lead anticancer thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their efficacy against various bacterial and fungal strains.[3][10]

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class	Microbial Strain	MIC (mg/mL)	Reference
Heteroaryl(aryl) Thiazole Derivatives	P. aeruginosa	0.23 - 0.7	[10]
Heteroaryl(aryl) Thiazole Derivatives	E. coli	0.23 - 0.7	[10]
Heteroaryl(aryl) Thiazole Derivatives	Fungal Strains	0.06 - 0.47	[10]
Acetylene containing 2-(2-hydrazinyl)thiazoles	M. tuberculosis H37Rv	50-100 µg/mL	[11]

This protocol is used to determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
- **Compound Dilution:** Perform serial two-fold dilutions of the thiazole derivative in the broth medium in a 96-well microplate.
- **Inoculation:** Add the microbial inoculum to each well.
- **Incubation:** Incubate the microplate at the appropriate temperature and duration for the specific microorganism.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Applications of Thiazole Derivatives

While in vitro data is more abundant, some studies have explored the in vivo efficacy of thiazole derivatives, particularly in animal models of cancer and inflammation.

Anti-inflammatory Activity

Certain thiazole derivatives have shown potent anti-inflammatory effects in animal models.

Table 3: In Vivo Anti-inflammatory Activity of a Selected Thiazole Derivative

Compound	Animal Model	Effect	Reference
Sulfonamide-substituted coumarinylthiazole	Not specified	Potent anti-inflammatory efficacy comparable to indomethacin	[1]

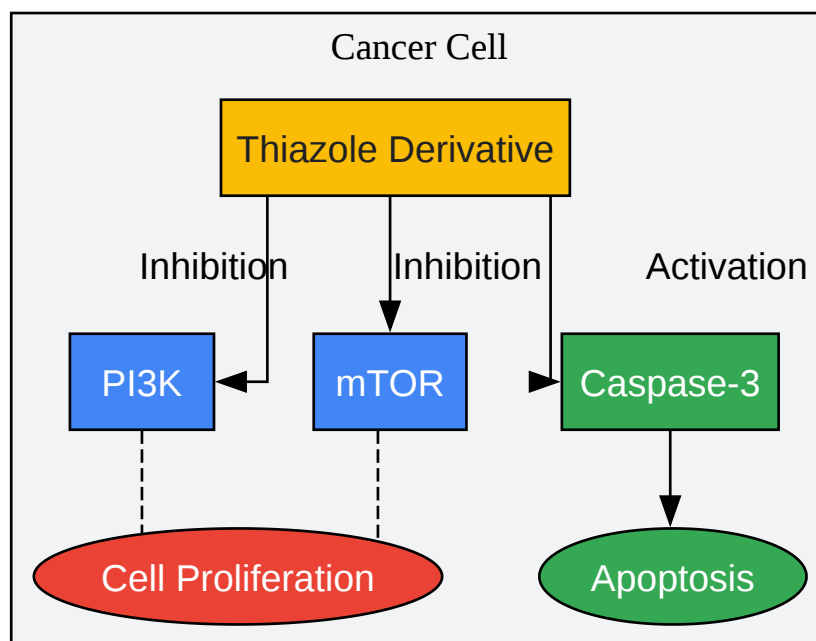
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

- **Animal Grouping:** Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the thiazole derivative.
- **Compound Administration:** Administer the test compounds and the standard drug orally or intraperitoneally.
- **Induction of Inflammation:** After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- **Data Analysis:** Calculate the percentage inhibition of edema for each group compared to the control group.

Antitumor Activity in Preclinical Models

Thiazole-fused androstenone and ethisterone derivatives have demonstrated potent anti-melanoma activity in preclinical mouse models.[9]

Signaling Pathway Implicated in Thiazole Derivative Anticancer Activity



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Caption: PI3K/mTOR pathway inhibition by certain thiazole derivatives.

Disclaimer: The provided protocols and data are for informational purposes only and are based on published research on various thiazole derivatives. Researchers should develop and validate their own specific protocols for any new compound, including **3-(methoxymethoxy)-1,2-thiazole**, based on its unique physicochemical properties and biological targets. All experimental work should be conducted in accordance with relevant safety guidelines and regulations.

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